ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N2O5S and its molecular weight is 504.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as carbamate esters, have been known to interact with a variety of biological targets .
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position . This involves a free radical reaction where a hydrogen atom is removed from the benzylic position, leading to the formation of a new compound .
Biochemical Pathways
For instance, thiazole ring compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Compounds with similar structures have been known to enhance both upper and lower gastrointestinal motility .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
For instance, the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been achieved using eco-friendly lactic acid as a green catalyst in solvent-free conditions .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c1-2-34-28(33)25-21-11-7-13-23(21)36-26(25)29-24(31)17-35-22-12-6-10-20-19(22)14-15-30(27(20)32)16-18-8-4-3-5-9-18/h3-6,8-10,12H,2,7,11,13-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKIJOGXJIVOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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